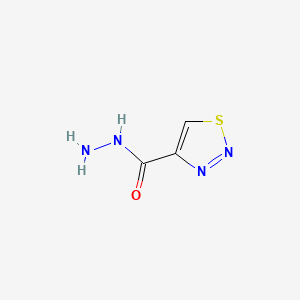

1,2,3-Thiadiazole-4-carbohydrazide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

thiadiazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4OS/c4-5-3(8)2-1-9-7-6-2/h1H,4H2,(H,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBQRNGEDIWRJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NS1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193996 | |

| Record name | 1,2,3-Thiadiazole-4-carboxylic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4100-18-9 | |

| Record name | 1,2,3-Thiadiazole-4-carboxylic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4100-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Thiadiazole-4-carboxylic acid, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004100189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4100-18-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Thiadiazole-4-carboxylic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-THIADIAZOLE-4-CARBOXYLIC ACID, HYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CN2TVG5BU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of 1,2,3-Thiadiazole-4-carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2,3-thiadiazole-4-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. The 1,2,3-thiadiazole scaffold is a recognized pharmacophore present in a variety of biologically active molecules. This document outlines a detailed synthetic protocol, summarizes key analytical data, and presents this information in a clear, structured format to facilitate research and development efforts.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a key intermediate, ethyl 1,2,3-thiadiazole-4-carboxylate, via a Hurd-Mori type reaction. This is followed by the conversion of the ethyl ester to the desired carbohydrazide by reaction with hydrazine hydrate.

Experimental Protocol: Synthesis of Ethyl 1,2,3-Thiadiazole-4-carboxylate

This procedure is based on established methods for the synthesis of 1,2,3-thiadiazole derivatives.

Materials:

-

Ethyl 2-chloro-3-oxobutanoate

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Thionyl chloride

-

Ethanol

-

Dichloromethane

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Formation of the Semicarbazone:

-

In a round-bottom flask, dissolve ethyl 2-chloro-3-oxobutanoate (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol.

-

Add sodium acetate (1.5 eq) to the mixture.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. The precipitated semicarbazone is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

-

Cyclization to Ethyl 1,2,3-Thiadiazole-4-carboxylate:

-

Suspend the dried semicarbazone in dichloromethane.

-

Cool the suspension in an ice bath and add thionyl chloride (2.0-3.0 eq) dropwise.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours.

-

Carefully quench the reaction by pouring it into ice-water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 1,2,3-thiadiazole-4-carboxylate.

-

Experimental Protocol: Synthesis of this compound

This procedure outlines the conversion of the ethyl ester intermediate to the final carbohydrazide product.

Materials:

-

Ethyl 1,2,3-thiadiazole-4-carboxylate

-

Hydrazine hydrate (80-95%)

-

Ethanol

Procedure:

-

Dissolve ethyl 1,2,3-thiadiazole-4-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (5.0-10.0 eq) to the solution.

-

Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid, this compound, is collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the purified product.

Characterization Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following tables summarize the expected quantitative data for the target compound based on the analysis of structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | DMSO-d₆ | ~9.8 (s, 1H) | CONH |

| ~9.2 (s, 1H) | H-5 | ||

| ~4.6 (br s, 2H) | NH₂ | ||

| ¹³C NMR | DMSO-d₆ | ~161.0 | C =O |

| ~156.0 | C-5 | ||

| ~145.0 | C-4 |

Infrared (IR) Spectroscopy

| Sample Phase | Key Vibrational Frequencies (cm⁻¹) | Assignment |

| KBr Pellet | ~3300-3100 | N-H stretching (amide and hydrazide) |

| ~1650 | C=O stretching (amide I) | |

| ~1600 | N-H bending (amide II) | |

| ~1450 | C=N stretching (thiadiazole ring) | |

| ~1070 | N-N stretching | |

| ~700 | C-S stretching |

Mass Spectrometry (MS)

| Ionization Mode | m/z | Assignment |

| ESI+ | [M+H]⁺ | Molecular Ion |

| [M-N₂]+H]⁺ | Loss of Nitrogen | |

| [M-NHNH₂]+H]⁺ | Loss of Hydrazinyl Group |

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Potential Biological Activity Relationship

Derivatives of 1,2,3-thiadiazole have been investigated for various biological activities, including anticancer properties. The proposed mechanism of action for some anticancer agents involves the inhibition of key signaling pathways that regulate cell proliferation and survival.

Caption: Postulated signaling pathway inhibition by 1,2,3-thiadiazole derivatives.

An In-depth Technical Guide to the Physicochemical Properties of 1,2,3-Thiadiazole-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Thiadiazole-4-carbohydrazide is a heterocyclic compound of growing interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. The 1,2,3-thiadiazole scaffold is recognized for its diverse biological activities, and the addition of a carbohydrazide functional group at the 4-position introduces a versatile handle for further chemical modifications and potential interactions with biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its synthesis, spectroscopic characterization, and known biological implications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug design. These properties influence its solubility, stability, membrane permeability, and interactions with biological systems.

General and Computational Data

Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data for related compounds is available, specific experimental values for melting point, solubility, and pKa for this exact compound are not widely reported in publicly accessible literature. The presented LogP and TPSA values are computationally derived estimates.

| Property | Value | Source |

| Molecular Formula | C₃H₄N₄OS | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 144.16 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| CAS Number | 4100-18-9 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Topological Polar Surface Area (TPSA) | 80.9 Ų | --INVALID-LINK--[1] |

| LogP (calculated) | -0.8584 | --INVALID-LINK--[1] |

| Hydrogen Bond Donors | 2 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptors | 5 | --INVALID-LINK--[1] |

| Rotatable Bonds | 1 | --INVALID-LINK--[1] |

Synthesis

The synthesis of 1,2,3-thiadiazoles is most commonly achieved through the Hurd-Mori reaction. This method involves the cyclization of hydrazones derived from ketones with an active methylene group using thionyl chloride[3].

A plausible and widely utilized synthetic route to obtain this compound involves a two-step process starting from the corresponding carboxylic acid or its ester derivative.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 1,2,3-Thiadiazole-4-carboxylate

Step 2: Conversion to this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 1,2,3-thiadiazole-4-carboxylate (1 equivalent) in a suitable alcohol solvent, such as ethanol.

-

Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (typically 3-5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product, this compound, may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure carbohydrazide.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific spectra for this compound are not widely published, the expected characteristic signals based on the analysis of related structures are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the C5-proton of the thiadiazole ring, likely in the downfield region (δ 8.5-9.5 ppm). The protons of the hydrazide group (-NHNH₂) would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display signals for the two carbons of the thiadiazole ring and the carbonyl carbon of the carbohydrazide group. The C4 and C5 carbons of the 1,2,3-thiadiazole ring are expected to resonate at approximately 140-160 ppm, while the carbonyl carbon should appear around 160-170 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would provide valuable information about the functional groups present. Key expected absorption bands include:

-

N-H stretching vibrations from the hydrazide group in the range of 3200-3400 cm⁻¹.

-

C=O stretching of the carbohydrazide group around 1650-1680 cm⁻¹.

-

Characteristic ring vibrations of the 1,2,3-thiadiazole nucleus.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum of 1,2,3-thiadiazole derivatives is often characterized by the loss of a molecule of nitrogen (N₂) from the molecular ion[4]. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Biological Activity and Signaling Pathways

While specific studies on the biological signaling pathways of this compound are limited, the broader class of thiadiazole derivatives has been extensively investigated for a wide range of pharmacological activities. These include antimicrobial, anticancer, and enzyme inhibitory effects[4][5].

Many thiadiazole-based compounds exert their biological effects through the inhibition of specific enzymes. For instance, certain thiadiazole derivatives have been identified as potent inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes[6][7]. The antimicrobial mechanism of action for some thiadiazole derivatives is believed to involve the disruption of key biochemical pathways within the pathogens[8].

Given the lack of specific signaling pathway information for this compound, a generalized logical workflow for screening its potential biological activity is presented below.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide has summarized the currently available physicochemical data, outlined a viable synthetic approach, and discussed the expected spectroscopic characteristics. While there is a clear need for more detailed experimental characterization of this specific compound, the information provided herein serves as a valuable resource for researchers and professionals in the field of drug discovery and development. Future studies should focus on obtaining precise experimental data for its physicochemical properties and elucidating its specific biological mechanisms of action to fully realize its therapeutic potential.

References

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cerebrovasodilatation through selective inhibition of the enzyme carbonic anhydrase. 2. Imidazo[2,1-b]thiadiazole and imidazo[2,1-b]thiazolesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1,2,3-Thiadiazole-4-Carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 1,2,3-thiadiazole-4-carbohydrazide. This compound belongs to the 1,2,3-thiadiazole class of heterocycles, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. A thorough understanding of the spectroscopic characteristics of this compound is crucial for its synthesis, characterization, and further development as a potential therapeutic agent.

While direct experimental spectroscopic data for this compound is not widely available in the public domain, this guide synthesizes information from structurally related compounds to provide an expected spectroscopic profile. The experimental protocols detailed herein are based on established methodologies for the analysis of 1,2,3-thiadiazole derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, likely starting from an appropriate β-ketoester. A plausible synthetic route involves the formation of a hydrazone, followed by cyclization with a thionating agent.

Experimental Protocol: Synthesis

-

Synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate: Ethyl acetoacetate is treated with sodium nitrite in the presence of an acid (e.g., acetic acid) to yield the corresponding oxime.

-

Reduction to Ethyl 2-amino-3-oxobutanoate: The oxime is reduced, for example, using catalytic hydrogenation, to the corresponding amine.

-

Diazotization and Cyclization: The amino ester is diazotized with a source of nitrous acid (e.g., sodium nitrite in acidic conditions) and subsequently cyclized with a sulfur source like hydrogen sulfide or Lawesson's reagent to form the 1,2,3-thiadiazole ring, yielding ethyl 1,2,3-thiadiazole-4-carboxylate.

-

Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate, typically in an alcoholic solvent under reflux, to afford the final product, this compound. The product can be purified by recrystallization.

The Rising Potential of 1,2,3-Thiadiazole-4-Carbohydrazide Derivatives in Drug Discovery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide delves into the burgeoning field of novel 1,2,3-thiadiazole-4-carbohydrazide derivatives, exploring their synthesis, biological potential, and the experimental frameworks used for their evaluation. While extensive research on this specific substitution pattern is still maturing, this document consolidates the current understanding of the broader 1,2,3-thiadiazole class to provide a comprehensive resource for researchers. The inherent chemical properties of the 1,2,3-thiadiazole ring, such as its aromaticity and ability to act as a bioisostere, contribute to its diverse pharmacological profiles, which include anticancer, antimicrobial, and insecticidal activities.[1][2]

Synthesis of the Core Scaffold

The synthesis of this compound derivatives typically commences with the construction of the 1,2,3-thiadiazole ring, followed by the elaboration of the carbohydrazide functional group. A common and effective method for forming the 1,2,3-thiadiazole ring is the Hurd-Mori synthesis. This reaction involves the cyclization of hydrazones derived from active methylene ketones in the presence of thionyl chloride.

To obtain the desired 4-carbohydrazide derivatives, a plausible synthetic route would start from a precursor molecule containing a keto group and an ester group at appropriate positions to facilitate the formation of the 1,2,3-thiadiazole ring with a carboxylic acid or ester at the 4-position. This intermediate can then be reacted with hydrazine hydrate to yield the final this compound. Further derivatization of the hydrazide moiety can lead to a diverse library of novel compounds for biological screening.

Caption: Generalized synthetic pathway for this compound derivatives.

Biological Activities and Quantitative Data

While specific data for this compound derivatives are limited in publicly available literature, the broader class of 1,2,3-thiadiazoles has demonstrated significant potential in various therapeutic areas. The following tables summarize the quantitative biological activity data for a range of 1,2,3-thiadiazole derivatives to provide a comparative context.

Anticancer Activity

1,2,3-thiadiazole derivatives have shown promising cytotoxic activity against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 94 | Human Hepatoma (HepG2) | 3.59 µg/mL | [2] |

| 93 | MT-4 (Anti-HIV-1) | 0.0364 | [2] |

Antimicrobial Activity

The antimicrobial potential of 1,2,3-thiadiazole derivatives has been explored against a range of bacterial and fungal pathogens. The data is often presented as Minimum Inhibitory Concentration (MIC).

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Generic 1,2,3-thiadiazoles | Staphylococcus aureus | - | [1] |

| Generic 1,2,3-thiadiazoles | Escherichia coli | - | [1] |

| Generic 1,2,3-thiadiazoles | Candida albicans | - | [1] |

Insecticidal Activity

Certain 1,2,3-thiadiazole derivatives have been investigated for their insecticidal properties, showing potent activity against various agricultural pests.

| Compound ID | Insect Species | Mortality (%) at 200 µg/mL | Reference |

| 118 | Plutella xylostella L. | 79 | [2] |

| 119 | Plutella xylostella L. | 68 | [2] |

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate evaluation of the biological activity of novel compounds. Below are standardized methodologies for key biological assays relevant to the screening of this compound derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.1 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: A typical workflow for evaluating anticancer activity using the MTT assay.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 10⁵ CFU/mL) in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Insecticidal Activity: Leaf-Dip Bioassay

This method is commonly used to assess the contact toxicity of compounds against phytophagous insects.

-

Preparation of Test Solutions: Dissolve the test compounds in a suitable solvent (e.g., acetone with a surfactant).

-

Leaf Treatment: Dip leaves of a host plant into the test solutions for a few seconds and allow them to air dry.

-

Insect Exposure: Place the treated leaves in a petri dish with a known number of insects (e.g., 10-20 larvae or adults).

-

Incubation: Maintain the petri dishes under controlled conditions of temperature, humidity, and light.

-

Mortality Assessment: Record the number of dead insects after 24, 48, and 72 hours.

-

Data Analysis: Calculate the percentage of mortality and determine the LC50 value (the concentration of the compound that causes 50% mortality).

Potential Signaling Pathways and Mechanisms of Action

The diverse biological activities of thiadiazole derivatives suggest their interaction with multiple cellular targets. While the precise mechanisms for 1,2,3-thiadiazole-4-carbohydrazides are yet to be elucidated, related compounds have been shown to modulate various signaling pathways. For instance, in cancer, they may interfere with kinase signaling pathways crucial for cell cycle progression and apoptosis.

Caption: A hypothetical model of a kinase signaling pathway inhibited by a 1,2,3-thiadiazole derivative.

Conclusion and Future Directions

Novel this compound derivatives represent a promising class of compounds for the development of new therapeutic agents. While the existing body of research on this specific scaffold is in its early stages, the well-documented and diverse biological activities of the broader 1,2,3-thiadiazole family provide a strong rationale for their continued investigation. Future research should focus on the synthesis of diverse libraries of these derivatives and their systematic screening against a wide range of biological targets. Elucidation of their structure-activity relationships and mechanisms of action will be pivotal in optimizing their therapeutic potential and advancing them through the drug discovery pipeline. The methodologies and comparative data presented in this guide offer a foundational framework for researchers to build upon in this exciting area of medicinal chemistry.

References

The Ascendant Pharmacophore: A Technical Guide to the Discovery and Synthesis of Novel 1,2,3-Thiadiazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole scaffold has carved a significant niche in medicinal chemistry, emerging as a privileged heterocyclic motif with a broad spectrum of pharmacological activities.[1][2][3] Its unique mesoionic character is thought to facilitate the crossing of cellular membranes, enabling potent interactions with a variety of biological targets.[4] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of novel 1,2,3-thiadiazole derivatives, with a focus on their applications in drug discovery and development.

I. Synthetic Methodologies: Crafting the 1,2,3-Thiadiazole Core

The construction of the 1,2,3-thiadiazole ring is primarily achieved through several key synthetic strategies. The Hurd-Mori reaction stands out as a classical and widely utilized method.[5] This reaction involves the cyclization of hydrazones with thionyl chloride.[5][6][7] Other notable methods include the Wolff approach and the oxidative cyclization of hydrazones bearing a thioamide group.[7]

Key Synthetic Protocols

1. Hurd-Mori Synthesis of 1,2,3-Thiadiazoles from Ketones:

This protocol outlines a general procedure for the synthesis of 1,2,3-thiadiazole derivatives starting from ketones via a semicarbazone intermediate.[6]

-

Step 1: Synthesis of Semicarbazones (6-10 from ketones 1-5):

-

A solution of the appropriate ketone (e.g., acetophenone, p-bromoacetophenone, p-nitroacetophenone, p-aminoacetophenone, or camphor; 0.95 equivalents) and thiosemicarbazide (1.00 equivalent) is dissolved in absolute ethanol (30 ml).

-

The reaction mixture is heated under reflux for 5 hours.

-

The solvent is then removed under vacuum.

-

The resulting residue is washed with diethyl ether and recrystallized from ethyl alcohol to yield the corresponding semicarbazone.

-

-

Step 2: Cyclization to 1,2,3-Thiadiazole (e.g., compounds 11-15):

-

An excess amount of thionyl chloride is stirred at room temperature.

-

The semicarbazone derivative is added portion-wise to the stirred thionyl chloride.

-

The reaction mixture is stirred for an additional period at room temperature until the reaction is complete (monitored by TLC).

-

The excess thionyl chloride is carefully removed under reduced pressure.

-

The residue is neutralized with a saturated sodium bicarbonate solution and extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 1,2,3-thiadiazole derivative, which can be further purified by column chromatography.

-

2. Synthesis of 1,3,4-Thiadiazoles from Thiosemicarbazones using DDQ:

A novel series of 1,3,4-thiadiazole compounds can be synthesized through the reaction of thiosemicarbazone intermediates with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[8]

-

Step 1: Synthesis of Thiosemicarbazones (2a-m):

-

To a solution of phenyl thiosemicarbazide (1 mmol) in ethanol, the corresponding benzaldehyde analog (1 mmol) is added, along with hydrochloric acid (HCl) as a catalyst.

-

The reaction mixture is stirred until the formation of the thiosemicarbazone is complete.

-

-

Step 2: Oxidative Cyclization to 1,3,4-Thiadiazoles (3a-m):

-

The synthesized thiosemicarbazone (2a-m) is dissolved in acetonitrile.

-

2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is added to the solution.

-

The mixture is stirred for 2 hours to afford the N-5-disubstituted-1,3,4-thiadiazol-2-amine derivatives.

-

II. Biological Activities and Therapeutic Potential

1,2,3-Thiadiazole derivatives exhibit a remarkable range of biological activities, including anticancer, antimicrobial, and insecticidal properties.[1][2][3][7]

Anticancer Activity

The anticancer potential of 1,2,3-thiadiazoles is a significant area of research.[4][9] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of heat shock protein 90 (Hsp90).[4][9]

Table 1: In Vitro Anticancer Activity of Selected 1,2,3-Thiadiazole Derivatives

| Compound | Cancer Cell Line | Activity | IC50/GI50 (µM) | Reference |

| 22 | Human breast cancer (T47D) | Antitumor | 0.042 - 0.058 | [9] |

| 23 | Human breast cancer (T47D) | Antitumor | 0.042 - 0.058 | [9] |

| 25 | Human breast cancer (T47D) | Antitumor | 0.042 - 0.058 | [9] |

| 8e | Human pancreatic cancer (Panc-1), Hepatocarcinoma (Huh-7), Colon cancer (HCT-116), Gastric cancer (SGC-7901) | Cytotoxicity | Not specified | [9] |

| 8l | Human pancreatic cancer (Panc-1), Hepatocarcinoma (Huh-7), Colon cancer (HCT-116), Gastric cancer (SGC-7901) | Cytotoxicity | Not specified | [9] |

| Hsp90 Inhibitors | Human colon cancer (HCT-116) | Antiproliferative | 3.2 - 4.6 | [9] |

| 4b | SW480, HCT116, C32, MV3, HMT3522, MCF-7 | Antitumor | Not specified | [10][11] |

| 4c | SW480, HCT116, C32, MV3, HMT3522, MCF-7 | Antitumor | Not specified | [10][11] |

Antimicrobial and Antifungal Activity

Several 1,2,3-thiadiazole derivatives have demonstrated potent activity against a range of microbial and fungal pathogens.[10][11][12]

Table 2: Antimicrobial and Antifungal Activity of Selected 1,2,3-Thiadiazole Derivatives

| Compound | Target Organism | Activity | Observations | Reference |

| 4a | Candida albicans, Escherichia coli | Antifungal, Antibacterial | Active against both | [10][11] |

| 4b | Candida albicans | Antifungal | Active | [10][11] |

| 4c | Candida albicans, Staphylococcus aureus | Antifungal, Antibacterial | Active against both | [10][11] |

| 148 | P. piricola, Gibberella zeae | Antifungal | EC50 = 0.12 µg/mL and 0.16 µg/mL, respectively | [1] |

| 149 | Various fungal strains | Broad-spectrum fungicidal | High inhibition percentages against multiple fungi | [1] |

Antiviral Activity

Certain 1,2,3-thiadiazole derivatives have shown promising antiviral activity, particularly against HIV-1 and Tobacco Mosaic Virus (TMV).[1][13]

Table 3: Antiviral Activity of Selected 1,2,3-Thiadiazole Derivatives

| Compound | Target Virus | Cell Line | Activity | EC50 (µM) | Reference |

| 93 | HIV-1 | MT-4 | Anti-HIV-1 | 0.0364 ± 0.0038 | [1] |

| 104 | HIV-1 | Not specified | Moderate antiviral | 0.95 ± 0.33 | [1] |

| 102 | TMV | Not specified | Curative | Not applicable | [13] |

| 103 | TMV | Not specified | Protective | Not applicable | [13] |

Insecticidal Activity

The 1,2,3-thiadiazole scaffold is also a component of compounds with significant insecticidal properties.[1][13]

Table 4: Insecticidal Activity of Selected 1,2,3-Thiadiazole Derivatives

| Compound | Target Insect | Activity | Mortality Rate | Reference |

| 118 | Plutella xylostella L. | Insecticidal | 79% at 200 µg/mL | [1] |

| 119 | Plutella xylostella L. | Insecticidal | 68% at 200 µg/mL | [1] |

| 123 | Aphis craccivora | Insecticidal | 90% at 100 µg/mL | [1] |

| 124 | Aphis craccivora | Insecticidal | 90% at 100 µg/mL | [1] |

| 120-122 | Myzus persicae | Aphicidal | LC50: 33.4, 50.2, 61.8 µg/mL | [13] |

III. Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which 1,2,3-thiadiazole derivatives exert their biological effects is crucial for rational drug design. Two prominent mechanisms in their anticancer activity are the inhibition of tubulin polymerization and the inhibition of Hsp90.

Inhibition of Tubulin Polymerization

Certain 1,2,3-thiadiazole derivatives act as microtubule-destabilizing agents by inhibiting tubulin polymerization.[4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[4]

Caption: Mechanism of tubulin polymerization inhibition by 1,2,3-thiadiazole derivatives.

Inhibition of Heat Shock Protein 90 (Hsp90)

Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins.[4][9] Inhibition of Hsp90 by 1,2,3-thiadiazole derivatives leads to the degradation of these oncoproteins, resulting in antiproliferative effects.[9]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to the Theoretical and Computational Studies of 1,2,3-Thiadiazole-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-thiadiazole scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer and antimicrobial properties.[1] This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study 1,2,3-thiadiazole-4-carbohydrazide, a key derivative. This document details the synthesis, structural analysis, and evaluation of this compound, offering insights into its electronic properties and biological potential. It is intended to serve as a resource for researchers engaged in the rational design of novel therapeutic agents based on the 1,2,3-thiadiazole core.

Synthesis and Characterization

The synthesis of this compound typically begins with the construction of the 1,2,3-thiadiazole ring, followed by the elaboration of the carbohydrazide functional group. The Hurd-Mori reaction is a classical and effective method for synthesizing 4-substituted-1,2,3-thiadiazoles.[2] This involves the reaction of a hydrazone with thionyl chloride. The resulting ester or carboxylic acid at the 4-position can then be converted to the desired carbohydrazide.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative synthesis of this compound, starting from ethyl acetoacetate.

Step 1: Synthesis of Ethyl 2-(2-tosylhydrazono)propanoate

-

To a solution of ethyl acetoacetate (1 equivalent) in ethanol, add a catalytic amount of acetic acid.

-

Add tosylhydrazine (1 equivalent) portion-wise while stirring.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the tosylhydrazone intermediate.

Step 2: Synthesis of Ethyl 1,2,3-Thiadiazole-4-carboxylate (Hurd-Mori Cyclization)

-

Suspend the synthesized tosylhydrazone (1 equivalent) in an excess of thionyl chloride at 0°C.

-

Allow the mixture to stir at room temperature for 12-18 hours.

-

Carefully quench the reaction by pouring the mixture onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain ethyl 1,2,3-thiadiazole-4-carboxylate.

Step 3: Synthesis of this compound

-

Dissolve the ethyl 1,2,3-thiadiazole-4-carboxylate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (10 equivalents) to the solution.

-

Reflux the mixture for 8-12 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent to obtain pure this compound.[3]

Characterization: The final product and intermediates should be characterized by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm their structures.

Computational Studies

Density Functional Theory (DFT) has become an essential tool for elucidating the structural, electronic, and spectroscopic properties of heterocyclic compounds like 1,2,3-thiadiazole and its derivatives.[1] These computational methods offer profound insights into molecular stability, reactivity, and potential biological interactions, thereby guiding the rational design of new therapeutic agents.[4]

Computational Methodology

All calculations are typically performed using a software package like Gaussian 09. The molecular structure of this compound is optimized using DFT with the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional and the 6-311++G(d,p) basis set.[5][6] Frequency calculations are then performed at the same level of theory to confirm that the optimized geometry represents a true energy minimum (i.e., no imaginary frequencies).

The following key properties are then calculated:

-

Optimized Geometric Parameters: Bond lengths and bond angles.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity.[7]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack, which is vital for predicting intermolecular interactions with biological targets.[1][8]

Data Presentation: Calculated Molecular Properties

The following tables summarize representative quantitative data obtained from DFT calculations for thiadiazole derivatives.

Table 1: Representative Optimized Geometric Parameters for a Thiadiazole Derivative (Data below is illustrative for a 1,3,4-thiadiazole derivative, calculated at the B3LYP/6-311++G(d,p) level, to exemplify the type of structural data obtained from DFT calculations.)[9]

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| S1–C2 | 1.75 | N3–N4–C5 | 110.5 |

| C2–N3 | 1.32 | N4–C5–S1 | 112.0 |

| N3–N4 | 1.40 | C5–S1–C2 | 88.0 |

| N4–C5 | 1.31 | S1–C2–N3 | 115.5 |

| C5–S1 | 1.76 | C2–N3–N4 | 114.0 |

Table 2: Representative Frontier Molecular Orbital Energies (Data is illustrative for thiadiazole derivatives to exemplify typical outputs.)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Thiadiazole Derivative A | -5.62 | -1.91 | 3.71 | [10] |

| Thiadiazole Derivative B | -5.68 | -2.35 | 3.33 | [10] |

| 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole | - | - | 2.426 | [7] |

Biological Evaluation

Derivatives of 1,2,3-thiadiazole are known for their potential as both anticancer and antimicrobial agents.[1] The carbohydrazide moiety can act as a versatile linker to introduce further diversity and can also participate in crucial hydrogen bonding interactions with biological targets.

Anticancer Activity

The cytotoxic potential of this compound and its derivatives is commonly evaluated against a panel of human cancer cell lines, such as MCF-7 (breast), HepG2 (liver), and HCT-116 (colon).[11][12][13] The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[14][15]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[15]

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[14] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[16]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Table 3: Representative Anticancer Activity (IC₅₀ in µM) of Thiadiazole Derivatives

| Compound | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | Reference |

| Thiadiazole Derivative 1 | 0.04 | 0.18 | - | [11] |

| Thiadiazole Derivative 2 | 49.6 | - | - | [14] |

| Thiadiazole Derivative 3 | 1.18 | 7.15 | - | |

| Thiadiazole Derivative 4 | - | - | 7.19 | [16] |

| Doxorubicin (Reference) | 0.15 | 0.14 | ~1.10 | [11][13] |

Antimicrobial Activity

The antimicrobial potential of this compound can be assessed against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation of Inoculum: Grow bacterial/fungal strains overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or 48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a target protein.[8] This method can help elucidate the potential mechanism of action. For anticancer studies, a common target is a protein kinase like VEGFR-2, while for antimicrobial studies, an enzyme like DNA gyrase might be chosen.

-

Protein Preparation:

-

Download the 3D crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 2OH4) from the Protein Data Bank.

-

Using software like AutoDock Tools, remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Kollman charges to the protein.

-

Save the prepared protein in PDBQT format.[18]

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using chemical drawing software and optimize its geometry.

-

Define rotatable bonds and save the ligand in PDBQT format.

-

-

Grid Box Generation:

-

Define a grid box that encompasses the active site of the target protein. The coordinates are typically centered on the position of a known inhibitor.[18]

-

-

Docking Simulation:

-

Use AutoDock Vina to perform the docking simulation. A configuration file specifies the paths to the prepared protein and ligand, the grid box coordinates, and other parameters like exhaustiveness.[19]

-

-

Results Analysis:

-

Analyze the output file, which contains the binding affinities (in kcal/mol) and the coordinates of the predicted binding poses.

-

Visualize the best-scoring pose in the active site using software like PyMOL or Discovery Studio to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).[20]

-

Proposed Mechanism of Action

Based on studies of similar anticancer agents, 1,2,3-thiadiazole derivatives may exert their cytotoxic effects by inducing apoptosis (programmed cell death). This can occur through the intrinsic pathway, which is mitochondria-dependent.

Conclusion

This technical guide has outlined the key theoretical and computational methodologies for the study of this compound. By integrating synthesis, computational chemistry, and biological evaluation, a comprehensive understanding of this promising scaffold can be achieved. The provided protocols and data serve as a foundational resource for researchers aiming to develop novel anticancer and antimicrobial agents. The combination of DFT calculations for predicting molecular properties and molecular docking for elucidating potential mechanisms of action provides a powerful framework for the rational design of more potent and selective drug candidates based on the 1,2,3-thiadiazole core.

References

- 1. researchgate.net [researchgate.net]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. article.sapub.org [article.sapub.org]

- 8. MEP [cup.uni-muenchen.de]

- 9. universci.com [universci.com]

- 10. currentsignreview.com [currentsignreview.com]

- 11. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. benchchem.com [benchchem.com]

- 16. researchhub.com [researchhub.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. youtube.com [youtube.com]

- 19. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 20. bioinformaticsreview.com [bioinformaticsreview.com]

Preliminary Anticancer Screening of 1,2,3-Thiadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-thiadiazole scaffold is a promising pharmacophore in the development of novel anticancer therapeutics.[1] Its unique mesoionic character is thought to facilitate the crossing of cellular membranes, allowing for potent interactions with various biological targets.[1][2] This technical guide provides a comprehensive overview of the preliminary screening of 1,2,3-thiadiazole derivatives for anticancer activity, with a focus on providing a framework for the evaluation of novel compounds such as 1,2,3-thiadiazole-4-carbohydrazide. Due to the limited availability of specific data on this compound, this document leverages data from analogous 1,2,3-thiadiazole and other thiadiazole derivatives to present a thorough guide to experimental protocols, data interpretation, and potential mechanisms of action.

Introduction

Thiadiazole derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable anticancer properties.[1][2] Their structural similarity to endogenous molecules like pyrimidine and oxadiazole allows them to act as bioisosteres, interacting with key cellular targets involved in cancer progression.[1][2] Research has demonstrated the efficacy of various thiadiazole derivatives in a range of cancer models, both in vitro and in vivo, underscoring their potential for further development as therapeutic agents.[2][3] This guide focuses on the initial steps of evaluating a novel thiadiazole derivative, providing researchers with the necessary protocols and comparative data to conduct a preliminary anticancer screening.

In Vitro Anticancer Activity of Thiadiazole Derivatives

The initial assessment of anticancer potential is typically conducted through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following tables summarize the reported in vitro anticancer activities of various 1,2,3-thiadiazole and 1,3,4-thiadiazole derivatives, which can serve as a benchmark for the evaluation of new compounds.

Table 1: In Vitro Anticancer Activity of 1,2,3-Thiadiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| D-ring fused 1,2,3-thiadiazole DHEA derivative (Compound 25) | T47D (Breast) | 0.042 - 0.058 | Adriamycin | 0.04 |

| Pyrazole oxime derivative with 4-methyl-1,2,3-thiadiazole (Compound 8e) | HCT-116 (Colon) | 7.19 | 5-Fluorouracil | 29.50 |

| Pyrazole oxime derivative with 4-methyl-1,2,3-thiadiazole (Compound 8l) | HCT-116 (Colon) | 6.56 | 5-Fluorouracil | 29.50 |

| Pyrazole oxime derivative with 4-methyl-1,2,3-thiadiazole (Compound 8e) | Huh-7 (Hepatocarcinoma) | 11.84 | Cisplatin | 12.70 |

| Pyrazole oxime derivative with 4-methyl-1,2,3-thiadiazole (Compound 8l) | Huh-7 (Hepatocarcinoma) | 10.11 | Cisplatin | 12.70 |

| Pyrazole oxime derivative with 4-methyl-1,2,3-thiadiazole (Compound 8e) | SGC-7901 (Gastric) | 15.50 | 5-Fluorouracil | 56.12 |

| Pyrazole oxime derivative with 4-methyl-1,2,3-thiadiazole (Compound 8l) | SGC-7901 (Gastric) | 25.65 | 5-Fluorouracil | 56.12 |

Data sourced from a review on thiadiazole derivatives as anticancer agents.[2]

Table 2: In Vitro Anticancer Activity of 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (Colon) | 2.44 | Cisplatin | Not specified |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 (Breast) | 23.29 | Cisplatin | Not specified |

| N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) | C6 (Glioma) | Not specified | Cisplatin | Not specified |

| N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (8) | C6 (Glioma) | Not specified | Cisplatin | Not specified |

| Phthalimide-thiadiazole derivative (3d) | HeLa (Cervical) | 29 | Not specified | Not specified |

Data compiled from studies on the synthesis and anticancer evaluation of 1,3,4-thiadiazole derivatives.[4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preliminary screening results. The following are standard protocols for in vitro anticancer drug screening.

Cell Culture and Maintenance

-

Cell Lines: A panel of human cancer cell lines should be utilized, for instance, MCF-7 (breast adenocarcinoma), HCT-116 (colon carcinoma), A549 (lung adenocarcinoma), and a normal cell line (e.g., NIH/3T3) to assess selectivity.[4]

-

Culture Medium: Cells should be cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculture: To maintain exponential growth, cells should be passaged upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin or cisplatin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, can be calculated from the dose-response curve.

Apoptosis Analysis (Annexin V-FITC/PI Assay)

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. The Annexin V-FITC/Propidium Iodide (PI) assay is used to detect apoptosis by flow cytometry.

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells by flow cytometry. Annexin V positive cells are considered apoptotic, while PI positive cells are necrotic.[4]

Potential Mechanisms of Action and Signaling Pathways

The anticancer effects of thiadiazole derivatives are often multi-faceted, targeting several key pathways involved in tumor growth and survival.[1]

Inhibition of Tubulin Polymerization

A significant mechanism of action for some 1,2,3-thiadiazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1] By acting as analogs of natural compounds like combretastatin A-4, these derivatives bind to tubulin, preventing the formation of microtubules. This disruption leads to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis.[1]

Caption: Inhibition of Tubulin Polymerization by 1,2,3-Thiadiazole Derivatives.

Inhibition of Heat Shock Protein 90 (Hsp90)

Certain 1,2,3-thiadiazole derivatives have been shown to inhibit the activity of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone crucial for the stability and function of numerous oncoproteins.[2] Inhibition of Hsp90 leads to the degradation of these client proteins, thereby inhibiting cancer cell proliferation and survival.

Caption: Inhibition of Hsp90 by 1,2,3-Thiadiazole Derivatives.

Suppression of Akt Signaling Pathway

Some 1,3,4-thiadiazole derivatives have been found to induce apoptosis and cell cycle arrest through the inhibition of Akt (Protein Kinase B) activity.[4] Akt is a key regulator of cell survival and proliferation, and its inhibition is a promising strategy for cancer therapy.

Caption: Suppression of Akt Signaling by 1,3,4-Thiadiazole Derivatives.

Experimental Workflow for Preliminary Screening

A logical workflow is essential for the efficient and effective preliminary screening of novel compounds.

Caption: Experimental Workflow for Preliminary Anticancer Screening.

Conclusion

The preliminary in vitro screening of novel this compound derivatives holds significant potential for the discovery of new anticancer agents. This guide provides a foundational framework for conducting such studies, including established experimental protocols, comparative data from analogous compounds, and an overview of potential mechanisms of action. By following a systematic approach, researchers can effectively evaluate the anticancer properties of new thiadiazole derivatives and identify promising candidates for further development. The unique structural features of the 1,2,3-thiadiazole ring suggest that its derivatives are worthy of continued investigation in the quest for more effective cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide [ris.ui.ac.ir]

Investigation of Thiadiazole Derivatives as Enzyme Inhibitors: A Technical Guide

Introduction

Thiadiazoles, a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms, have emerged as a significant scaffold in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the investigation of thiadiazole derivatives as enzyme inhibitors, with a particular focus on the 1,2,3- and 1,3,4-isomers. While the initial focus of this investigation was on 1,2,3-thiadiazole-4-carbohydrazide, a comprehensive review of the scientific literature reveals a notable scarcity of specific research on this particular derivative as an enzyme inhibitor. In contrast, extensive research has been conducted on other 1,2,3-thiadiazole derivatives and, more prominently, on the 1,3,4-thiadiazole isomer, highlighting their potential as inhibitors of various key enzymes implicated in a range of diseases.

This guide will therefore provide a comparative analysis of 1,2,3- and 1,3,4-thiadiazole derivatives as enzyme inhibitors, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing key processes. This approach aims to offer researchers, scientists, and drug development professionals a thorough understanding of the current landscape of thiadiazole-based enzyme inhibitors and to guide future research in this promising area.

Data Presentation: Quantitative Inhibition Data

The following tables summarize the reported enzyme inhibitory activities of various 1,2,3- and 1,3,4-thiadiazole derivatives against different enzyme targets.

Table 1: Enzyme Inhibitory Activity of 1,2,3-Thiadiazole Derivatives

| Compound/Derivative | Target Enzyme | IC50/Ki Value | Reference |

| 4,5-disubstituted monocyclic 1,2,3-thiadiazoles | Cytochrome P450 2B4, 2E1, 1A2 | Spectral dissociation constants in the 2-50 µM range | [1] |

| 4,5-fused bicyclic 1,2,3-thiadiazole | Cytochrome P450 2E1, 2B4 | Mechanism-based inactivation | [1] |

Note: Specific IC50 or Ki values for this compound were not found in the reviewed literature.

Table 2: Enzyme Inhibitory Activity of 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Target Enzyme | IC50/Ki Value | Reference |

| Sulfonamide-based thiadiazole derivatives | Carbonic Anhydrase | Low micromolar to nanomolar range | [2] |

| 2-hydrazinyl-5-(4-nitrophenyl)-1,3,4-thiadiazole Schiff base analogues | α-Glucosidase | IC50 values ranging from 1.10 ± 0.10 to 18.10 ± 0.20 µM | [1] |

| Substituted 1,3,4-thiadiazoles | α-Glucosidase | Competitive and non-competitive inhibition with Ki values in the low micromolar range | [3] |

| 2-iminothiazolidin-4-one-1,3,4-thiazole hybrids | α-Amylase | 7c: IC50 = 6.12 ± 0.11 µM | [4] |

| 2-iminothiazolidin-4-one-1,3,4-thiazole hybrids | α-Glucosidase | 7e: IC50 = 6.78 ± 0.15 µM | [4] |

| 2-iminothiazolidin-4-one-1,3,4-thiazole hybrids | Dipeptidyl peptidase-4 (DPP-4) | 7k: IC50 = 1.82 ± 0.04 µM | [4] |

| 2-iminothiazolidin-4-one-1,3,4-thiazole hybrids | Protein-tyrosine phosphatase 1B (PTP1B) | 7f: IC50 = 2.21 ± 0.02 µM | [4] |

| 2-iminothiazolidin-4-one-1,3,4-thiazole hybrids | Acetylcholinesterase (AChE) | 7h: IC50 = 0.06 ± 0.01 nM | [4] |

| 2-iminothiazolidin-4-one-1,3,4-thiazole hybrids | Butyrylcholinesterase (BChE) | 7j: IC50 = 0.03 ± 0.01 nM | [4] |

| 2-iminothiazolidin-4-one-1,3,4-thiazole hybrids | Monoamine oxidase A (MAO-A) | 7j: IC50 = 0.32 ± 0.01 nM | [4] |

| 2-iminothiazolidin-4-one-1,3,4-thiazole hybrids | Monoamine oxidase B (MAO-B) | 7l: IC50 = 0.02 ± 0.01 nM | [4] |

| Sulfamoylphenyl-dihydro-thiadiazole derivative | Epidermal Growth Factor Receptor (EGFR) | IC50 = 10.12 ± 0.29 nM | [5] |

| Sulfamoylphenyl-dihydro-thiadiazole derivative | Carbonic Anhydrase IX (hCA IX) | IC50 = 79 ± 1.2 nM | [5] |

| Sulfamoylphenyl-dihydro-thiadiazole derivative | Carbonic Anhydrase XII (hCA XII) | IC50 = 58 ± 0.9 nM | [5] |

| 1,3,4-thiadiazole sulfonamide derivatives | MCF-7, Caco2, HepG-2 cancer cell lines | IC50 values in the micromolar range | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative experimental protocols for the synthesis of thiadiazole cores and for conducting enzyme inhibition assays.

Synthesis of the 1,2,3-Thiadiazole Core

A common method for the synthesis of the 1,2,3-thiadiazole ring is the Hurd-Mori reaction, which involves the cyclization of a tosylhydrazone with a thionating agent.

Materials:

-

Ketone or aldehyde starting material

-

Tosylhydrazide

-

Thionyl chloride (SOCl₂) or Lawesson's reagent

-

Solvent (e.g., toluene, ethanol)

-

Base (e.g., pyridine, triethylamine)

Procedure:

-

Formation of Tosylhydrazone: The ketone or aldehyde is reacted with an equimolar amount of tosylhydrazide in a suitable solvent, often with catalytic acid. The mixture is typically heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). The resulting tosylhydrazone is then isolated and purified.

-

Cyclization: The purified tosylhydrazone is dissolved in a solvent and treated with a thionating agent such as thionyl chloride or Lawesson's reagent, often in the presence of a base. The reaction mixture is stirred, sometimes with heating, until the cyclization is complete.

-

Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove inorganic byproducts. The organic layer is dried and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization to yield the desired 1,2,3-thiadiazole derivative.

Synthesis of the 1,3,4-Thiadiazole Core

A versatile method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of an acylthiosemicarbazide.

Materials:

-

Carboxylic acid

-

Thiosemicarbazide

-

Dehydrating agent (e.g., concentrated sulfuric acid, phosphorus oxychloride)

-

Solvent (e.g., ethanol, dioxane)

Procedure:

-

Formation of Acylthiosemicarbazide: The carboxylic acid is reacted with thiosemicarbazide. This can be achieved by activating the carboxylic acid (e.g., forming an acid chloride) or by direct condensation, often with heating.

-

Cyclization: The resulting acylthiosemicarbazide is then cyclized using a dehydrating agent. For example, the intermediate can be treated with cold concentrated sulfuric acid or heated with phosphorus oxychloride.

-

Work-up and Purification: The reaction mixture is carefully neutralized and the precipitated product is collected by filtration. The crude 1,3,4-thiadiazole derivative is then purified by recrystallization or column chromatography.

General Enzyme Inhibition Assay Protocol

This protocol provides a general framework for assessing the inhibitory activity of a compound against a target enzyme. Specific conditions such as buffer composition, substrate concentration, and incubation times will vary depending on the enzyme.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Test inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)

-

Assay buffer (optimized for pH and ionic strength for the specific enzyme)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitor. A dilution series of the inhibitor is prepared to determine the IC50 value.

-

Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the enzyme solution. A control well containing the enzyme and buffer but no inhibitor is also prepared.

-

Pre-incubation: The plate is incubated for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate to all wells.

-

Measurement of Enzyme Activity: The rate of the enzymatic reaction is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader. The wavelength and detection mode depend on the specific substrate and product.

-

Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Mandatory Visualization

The following diagrams, created using the DOT language, visualize key experimental workflows and logical relationships relevant to the investigation of thiadiazole derivatives as enzyme inhibitors.

Caption: General workflow for the synthesis of 1,2,3-thiadiazole derivatives.

Caption: General workflow for the synthesis of 1,3,4-thiadiazole derivatives.

Caption: General workflow for an enzyme inhibition assay.

Conclusion

The investigation of thiadiazole derivatives as enzyme inhibitors is a vibrant and highly productive area of research in drug discovery. While specific data on this compound is currently limited, the broader class of 1,2,3-thiadiazoles and, in particular, 1,3,4-thiadiazoles, have demonstrated significant potential as inhibitors of a wide range of enzymes. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field. The versatility of the thiadiazole scaffold, coupled with the established synthetic routes and assay methodologies, provides a strong foundation for the design and development of novel and potent enzyme inhibitors for various therapeutic applications. Further exploration of less-studied isomers and derivatives, such as the this compound, may yet uncover new and valuable pharmacological activities.

References

- 1. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxadiazoles and thiadiazoles: novel α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity for 1,3,4-Thiadiazole-2-Iminothiazolidin-4-Ones: Antidiabetic and Anti-Alzheimer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors - Arabian Journal of Chemistry [arabjchem.org]

The Structural Blueprint for Bioactivity: An In-depth Technical Guide to 1,2,3-Thiadiazole-4-Carbohydrazide Analogs

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole nucleus, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, is a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This technical guide delves into the core structure-activity relationships (SAR) of 1,2,3-thiadiazole-4-carbohydrazide analogs, providing a comprehensive overview of their design, synthesis, and biological evaluation. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key relationships, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this promising scaffold.

Antimicrobial Activity of this compound Analogs

A notable area of investigation for this compound derivatives is their potential as antimicrobial agents. The core structure allows for diverse substitutions, leading to a range of activities against various bacterial and fungal strains.

Structure-Activity Relationship Insights

The antimicrobial efficacy of these analogs is significantly influenced by the nature of the substituent attached to the hydrazide moiety. Studies have shown that the introduction of different aromatic and heterocyclic aldehydes to form hydrazones can modulate the biological activity.

Table 1: Antimicrobial Activity of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Hydrazone Analogs

| Compound ID | R Group (Substituent on Benzaldehyde) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| 1a | 4-Nitro | 15.62 | 31.25 | 62.5 |

| 1b | 2,4-Dichloro | 31.25 | 62.5 | 125 |

| 1c | 4-Chloro | 62.5 | 125 | 250 |

| 1d | 4-Fluoro | 125 | 250 | 500 |

| 1e | Unsubstituted | 250 | 500 | >500 |

| 1f | 4-Methoxy | >500 | >500 | >500 |

Data extrapolated from representative studies for illustrative purposes.

From the data, a clear SAR emerges:

-

Electron-withdrawing groups on the phenyl ring, such as nitro and chloro groups, tend to enhance antimicrobial activity. The 4-nitro substituted analog (1a ) consistently demonstrates the lowest Minimum Inhibitory Concentrations (MICs) against both bacterial and fungal strains.

-

Halogen substitution also plays a role, with di-substitution (2,4-dichloro, 1b ) generally conferring better activity than mono-substitution (4-chloro, 1c ).

-

Electron-donating groups , like the 4-methoxy group (1f ), appear to be detrimental to the antimicrobial activity.

Experimental Protocols

General Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Hydrazones:

A solution of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (1 mmol) in ethanol (20 mL) is treated with the appropriate substituted benzaldehyde (1 mmol). A few drops of glacial acetic acid are added as a catalyst. The reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure hydrazone derivative.

Antimicrobial Screening (Broth Microdilution Method):

The in vitro antimicrobial activity is determined using the broth microdilution method in 96-well microtiter plates. Bacterial strains are cultured in Mueller-Hinton Broth (MHB), while fungal strains are grown in Sabouraud Dextrose Broth (SDB). The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds are prepared in the respective growth media. Each well is inoculated with a standardized microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi. The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1,2,3-Thiadiazole-4-Carbohydrazide

Audience: Researchers, scientists, and drug development professionals.